![molecular formula C18H19NO6 B5138986 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde, also known as MNB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. MNB is a derivative of benzaldehyde, a compound commonly used in the fragrance industry. The addition of the 2-nitrophenoxy and butoxy groups to the benzaldehyde structure results in a compound with unique properties and potential applications.
作用机制
The mechanism of action of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde in cancer cells involves several pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and DNA polymerase. This compound also induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival. In addition, this compound induces oxidative stress in cancer cells, leading to the activation of apoptosis pathways.
实验室实验的优点和局限性
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have potent anticancer activity, making it a promising candidate for further study. However, this compound has limitations as well. It is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood.
未来方向
There are several future directions for research on 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde. In medicinal chemistry, further studies are needed to fully understand the mechanisms of action of this compound and its potential as an anticancer agent. In materials science, this compound could be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to understand the potential effects of this compound on aquatic ecosystems and other environmental systems. Overall, this compound is a promising compound with potential applications in several fields of scientific research.
合成方法
The synthesis of 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde involves several steps. The starting material is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 4-(2-nitrophenoxy)butanol in the presence of a catalyst to form the desired product. The synthesis method has been optimized to improve yield and purity of the final product.
科学研究应用
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde has potential applications in several fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials. In environmental science, this compound has been studied for its potential as a pollutant and its effects on aquatic ecosystems.
属性
IUPAC Name |
3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-18-12-14(13-20)8-9-17(18)25-11-5-4-10-24-16-7-3-2-6-15(16)19(21)22/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRJGQKJIBJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
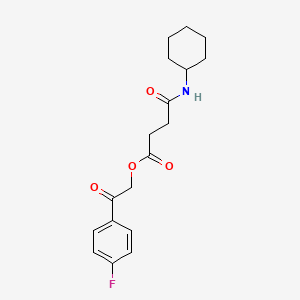
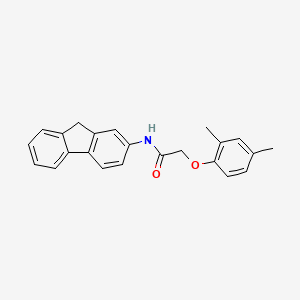
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)

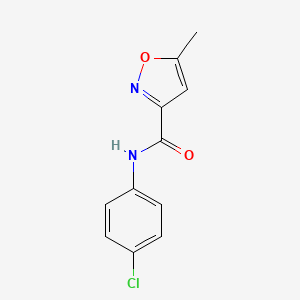
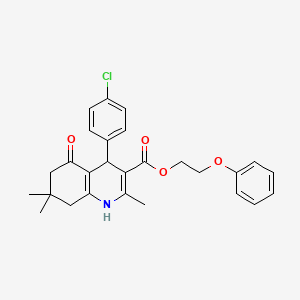
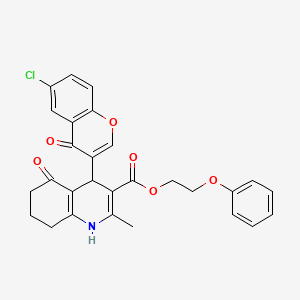
![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
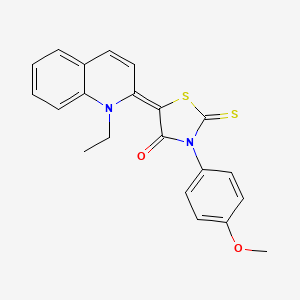
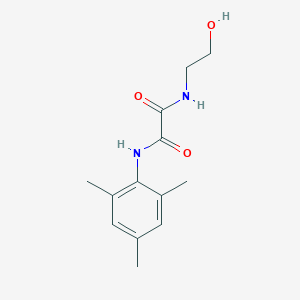
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)

